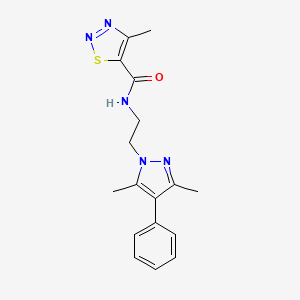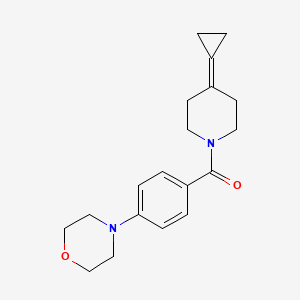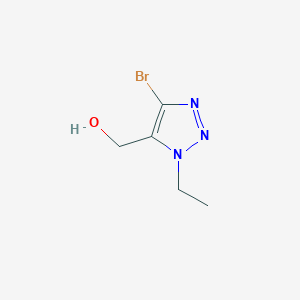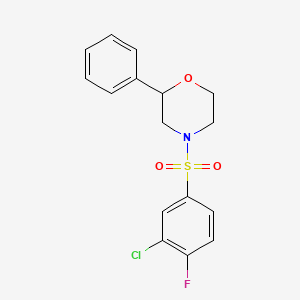![molecular formula C16H12Cl3N5OS B2626040 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 722468-98-6](/img/structure/B2626040.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between aromatic carbonyl halide and thiosemicarbazide . The new sulfonyl amino 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are synthesized by intramolecular cyclization of thiosemicarbazide in an alkaline medium .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide:
Antiviral Agents
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide: has shown potential as an antiviral agent. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antiviral activities against various viruses, including the tobacco mosaic virus (TMV). This compound’s structure allows it to interfere with viral replication processes, making it a promising candidate for developing new antiviral drugs .
Antifungal Applications
The compound’s structure, particularly the triazole ring, is known for its antifungal properties. Triazole derivatives are widely used in agriculture to protect crops from fungal infections. This specific compound could be explored for its efficacy against a range of fungal pathogens, potentially leading to new fungicides that are more effective and environmentally friendly .
Antibacterial Agents
The presence of the triazole ring and the dichlorophenyl group in this compound suggests it could be effective as an antibacterial agent. These structural features are known to enhance the antibacterial activity of compounds, making them effective against both Gram-positive and Gram-negative bacteria. This application is particularly important in the development of new antibiotics to combat resistant bacterial strains .
Anticancer Research
Compounds containing the 1,2,4-triazole moiety have been studied for their anticancer properties. The specific structure of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide could be investigated for its ability to inhibit the growth of cancer cells. Research in this area could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects .
Herbicidal Applications
The compound’s structure suggests potential use as a herbicide. Triazole derivatives are known for their herbicidal properties, which can inhibit the growth of unwanted plants. This compound could be explored for its effectiveness in controlling weeds in agricultural settings, contributing to more sustainable farming practices .
Anti-inflammatory Agents
Research has shown that compounds with the triazole ring can exhibit anti-inflammatory properties. This compound could be studied for its potential to reduce inflammation, which is a common underlying factor in many chronic diseases. Developing new anti-inflammatory drugs from this compound could provide more effective treatments with fewer side effects .
Antioxidant Properties
The compound may also possess antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. Antioxidants are important in preventing various diseases, including cardiovascular diseases and cancer. Research into this compound’s antioxidant capabilities could lead to new therapeutic agents that help maintain cellular health .
Agricultural Bioengineering
Given its potential antiviral, antifungal, and herbicidal properties, this compound could be valuable in agricultural bioengineering. It could be used to develop new pesticides and herbicides that are more effective and environmentally friendly. This application is particularly important for sustainable agriculture and food security .
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-6-4-9(5-7-10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)2-1-3-12(14)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWAZYDMRYTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2625964.png)

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)
![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)
![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)
![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2625974.png)
![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)




